![molecular formula C14H11Cl3N2O2S B14619538 (Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate CAS No. 58555-18-3](/img/structure/B14619538.png)
(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate is a complex organic compound that belongs to the class of carbamates. This compound features a pyridine ring attached to a phenyl ring through a carbamate linkage, with a trichloromethylsulfanyl group attached to the phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the carbamate group. The trichloromethylsulfanyl group is then introduced through a substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The trichloromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The trichloromethylsulfanyl group can interact with cellular components, leading to various biological effects. The pathways involved often include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Pyridin-3-yl)methyl {4-[(chloromethyl)sulfanyl]phenyl}carbamate
- (Pyridin-3-yl)methyl {4-[(methylsulfanyl)phenyl}carbamate
- (Pyridin-3-yl)methyl {4-[(fluoromethyl)sulfanyl]phenyl}carbamate
Uniqueness
(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
58555-18-3 |
|---|---|
Molecular Formula |
C14H11Cl3N2O2S |
Molecular Weight |
377.7 g/mol |
IUPAC Name |
pyridin-3-ylmethyl N-[4-(trichloromethylsulfanyl)phenyl]carbamate |
InChI |
InChI=1S/C14H11Cl3N2O2S/c15-14(16,17)22-12-5-3-11(4-6-12)19-13(20)21-9-10-2-1-7-18-8-10/h1-8H,9H2,(H,19,20) |
InChI Key |
OTQDHHBIKSBRLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)NC2=CC=C(C=C2)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14619463.png)
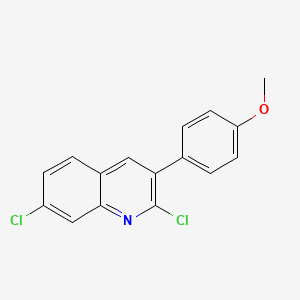

![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
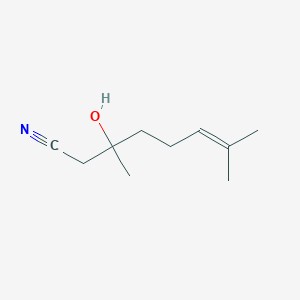
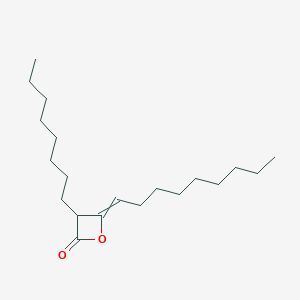
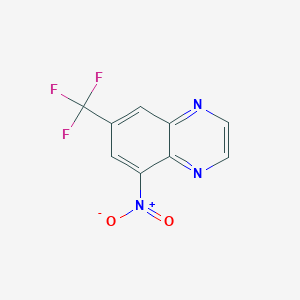

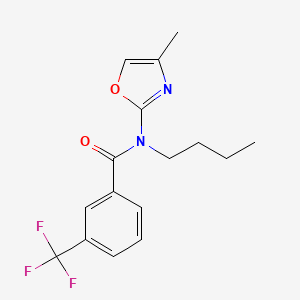
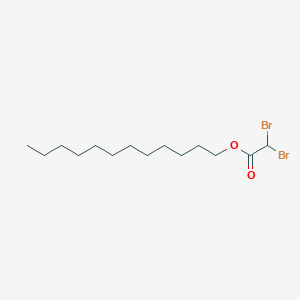


![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)

